Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid naturally produced by bacterial fermentation. [] It plays a significant role in various biological processes and holds substantial importance in food, chemical, and pharmaceutical industries.
Lactic acid exists in two isomeric forms: L-lactic acid and D-lactic acid. [] L-lactic acid is the predominant form produced in mammalian systems and is a crucial intermediate in carbohydrate metabolism. D-lactic acid is produced by some bacteria.
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